

# Ensartinib Bioanalytical Assays: Method Summaries

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## Compound Focus: Ensartinib

CAS No.: 1370651-20-9

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Parameter	HPLC-MS/MS in Human Plasma [1]	LC-MS/MS in Human Plasma (Multi-analyte) [2]	UPLC-MS/MS in Human Liver Microsomes [3]
Analytical Range	0.5 - 500 ng/mL	50 - 50,000 ng/mL	1 - 3000 ng/mL
LLOQ	0.5 ng/mL	50 ng/mL	1 ng/mL
Precision (RSD%)	< 15% (intra- & inter-run)	Not Specified	-5.22% to 10.67%
Accuracy (RE%)	±15%	Not Specified	-5.22% to 9.67%
Sample Matrix	Human Plasma	Human Plasma	Human Liver Microsomes (HLMs)
Sample Volume/Prep	Liquid Extraction	Not Specified	Not Specified
Internal Standard	X-396-d4 (deuterated)	Stable Isotopically Labelled IS	Encorafenib (ECB)
Chromatography Column	Phenomenex Luna Phenyl-Hexyl	Not Specified	Eclipse Plus C18

Parameter	HPLC-MS/MS in Human Plasma [1]	LC-MS/MS in Human Plasma (Multi-analyte) [2]	UPLC-MS/MS in Human Liver Microsomes [3]
Key Application	Phase I Clinical PK Study in Chinese Patients	Therapeutic Drug Monitoring (TDM)	<i>In vitro</i> Metabolic Stability

## Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited, which you can adapt for your laboratory procedures.

### Protocol 1: HPLC-MS/MS Quantification in Human Plasma [1]

This method is designed for clinical pharmacokinetic studies.

- **1. Instrumentation:** HPLC system coupled with a mass spectrometer using electrospray ionization (ESI) in positive ion mode.
- **2. Chromatography:**
  - **Column:** Phenomenex Luna Phenyl-Hexyl (50 × 2.0 mm, 5 μm).
  - **Mobile Phase:** Not specified in the abstract, but typically involves a gradient of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer with modifiers like formic acid or ammonium acetate.
- **3. Mass Spectrometry:**
  - **Ionization:** ESI+
  - **Detection:** Multiple Reaction Monitoring (MRM).
  - **Ion Transitions:**  $m/z$  561.3 → 257.1 for **ensartinib** and  $m/z$  565.2 → 261.2 for the internal standard (X-396-d4).
- **4. Sample Preparation:**
  - **Technique:** Liquid-liquid extraction.
  - **Procedure:** Aliquot human plasma samples (volume not specified), add the internal standard solution, and extract with a suitable organic solvent. Evaporate the organic layer under a gentle stream of nitrogen and reconstitute the residue in the mobile phase or a compatible solvent for injection.
- **5. Method Validation:**

- **Linearity:** The method was linear across the range of 0.5–500 ng/mL.
- **Precision & Accuracy:** Intra- and inter-run precision (RSD%) were <15%, and accuracy (RE%) was within  $\pm 15\%$ .
- **Other Parameters:** The method was validated for selectivity, matrix effect, extraction recovery, and stability under various conditions (e.g., benchtop, freeze-thaw), all meeting acceptance criteria.

## Protocol 2: LC-MS/MS for Multi-analyte TDM [2]

This method simultaneously quantifies nine targeted therapies, including **ensartinib**, making it efficient for routine monitoring.

- **1. Instrumentation:** LC-MS/MS system.
- **2. Chemicals:** Reference standards for **ensartinib** dihydrochloride and stable isotopically labelled internal standards were purchased from commercial suppliers (e.g., Alsachim).
- **3. Method Development:**
  - **Analytical Ranges:** Selected based on known pharmacokinetic exposure at standard doses.
  - **LLOQ for Ensartinib:** Initially set at 10 ng/mL, but was increased to 50 ng/mL for a more robust and consistent signal-to-noise ratio.
- **4. Method Validation:**
  - The assay was fully validated for all nine analytes over their respective ranges.
  - Stability of **ensartinib** in plasma was demonstrated under relevant storage and handling conditions.

## Protocol 3: UPLC-MS/MS for Metabolic Stability [3]

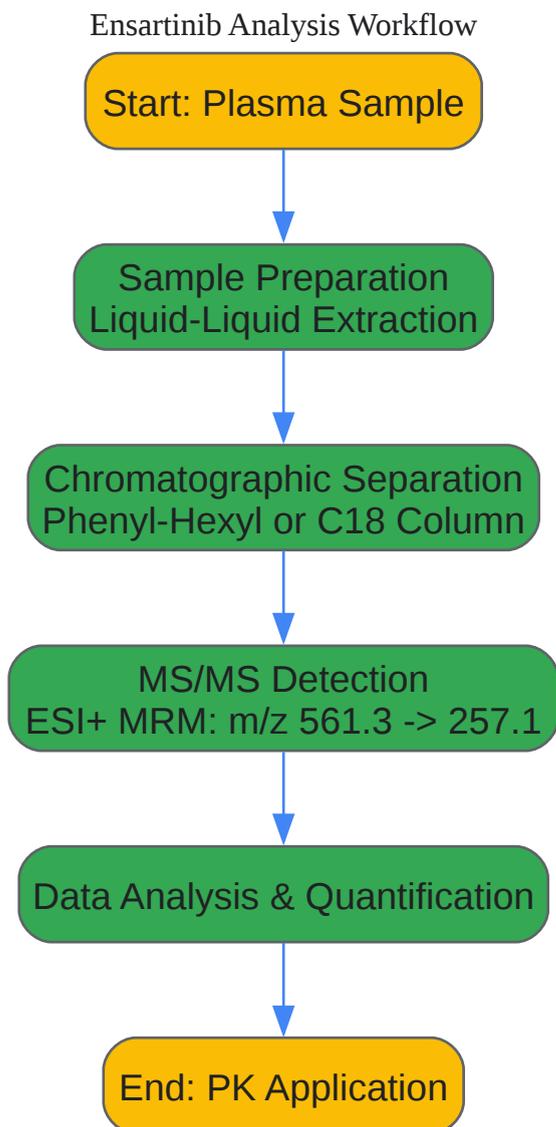
This method is used in early drug development to assess how quickly a drug is metabolized.

- **1. Instrumentation:** UPLC-MS/MS system.
- **2. Chromatography:**
  - **Column:** Reversed-phase Eclipse Plus C18 column.
  - **Mobile Phase:** Isocratic elution system.
- **3. Method Validation:**
  - **Linearity:** 1–3000 ng/mL.
  - **Precision & Accuracy:** Intra- and inter-day accuracy ranged from -5.22% to 9.67%, and precision from -5.22% to 10.67%.
- **4. Application:**
  - **In vitro Half-life ( $t_{1/2}$ ):** 19.29 minutes.

- **Intrinsic Clearance (Cl<sub>int</sub>):** 42.03 mL min<sup>-1</sup> kg<sup>-1</sup>.
- **In silico Analysis:** Using StarDrop software, researchers identified that structural modifications to the dichlorophenyl moiety or piperazine ring could potentially improve **ensartinib**'s metabolic stability and safety profile.

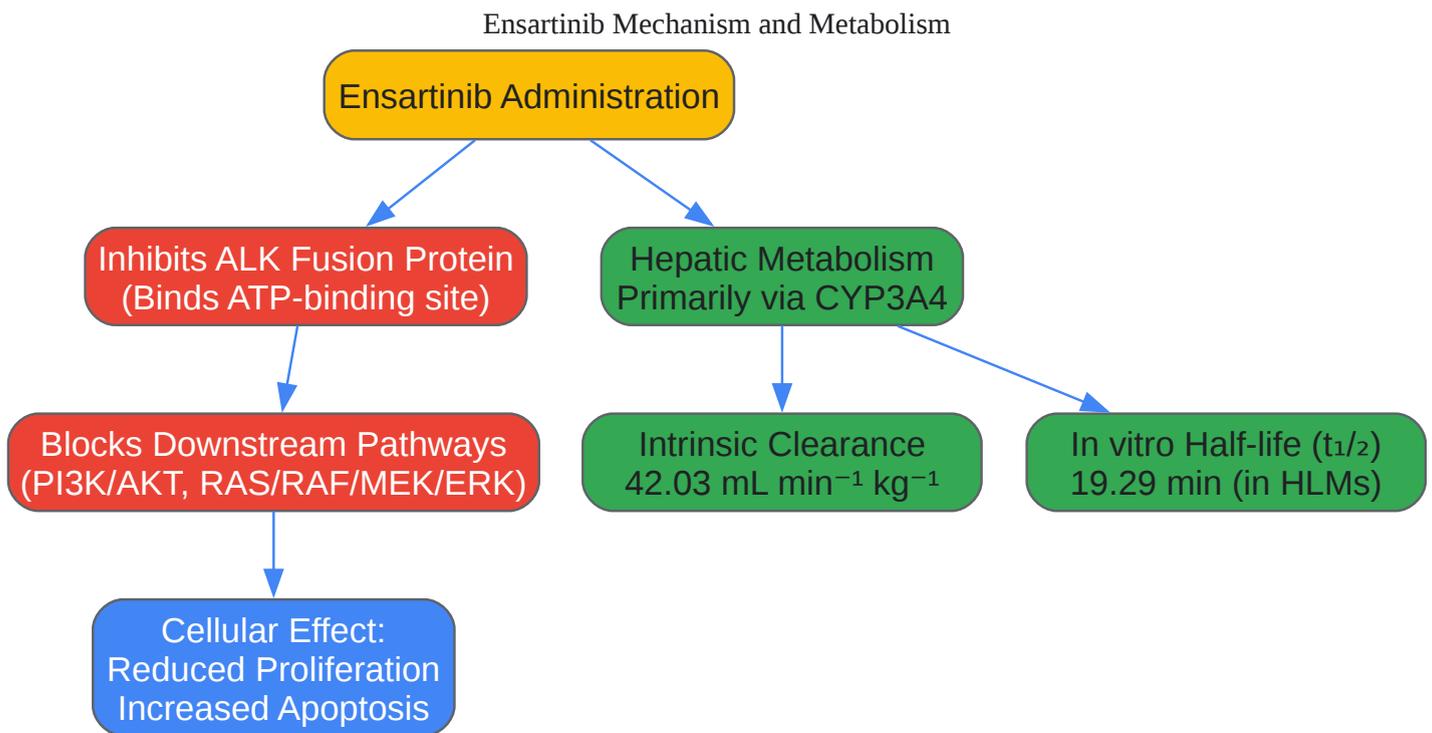
## Experimental Workflow and Metabolic Pathway

The following diagrams visualize the experimental workflow and **ensartinib**'s mechanism of action using DOT language.



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**Diagram 1:** A streamlined workflow for the bioanalysis of **ensartinib** from human plasma samples, covering sample preparation, instrumental analysis, and final data application [1] [2].



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**Diagram 2:** The mechanism of action and key metabolic pathway of **ensartinib**. It inhibits oncogenic signaling by targeting the ALK fusion protein and is primarily metabolized in the liver [4] [5] [3].

## Key Considerations for Application

- **Clinical Monitoring:** The product label for **ensartinib** recommends monitoring liver tests before initiation and frequently during treatment due to the high frequency of liver enzyme elevations observed in clinical trials [4].
- **Stability for TDM:** The multi-analyte LC-MS/MS method confirms that **ensartinib** is stable in plasma under various conditions, making it suitable for Therapeutic Drug Monitoring (TDM) to guide dosing in cases of suspected drug-drug interactions, toxicity, or non-adherence [2].
- **Metabolic Insights:** The relatively short *in vitro* half-life suggests **ensartinib** is moderately metabolically labile. The *in silico* studies indicate that future analogs could be designed for improved metabolic stability by modifying the dichlorophenyl or piperazine groups [3].

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